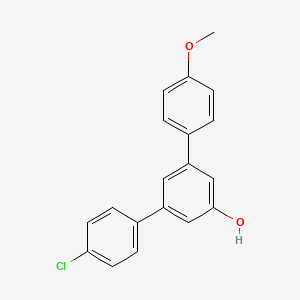

3-(4-Chlorophenyl)-5-(4-methoxyphenyl)phenol

描述

3-(4-Chlorophenyl)-5-(4-methoxyphenyl)phenol is a phenolic derivative featuring a central phenol ring substituted with a 4-chlorophenyl group at position 3 and a 4-methoxyphenyl group at position 3. This compound belongs to a class of diarylphenols, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antihypertensive properties .

属性

IUPAC Name |

3-(4-chlorophenyl)-5-(4-methoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClO2/c1-22-19-8-4-14(5-9-19)16-10-15(11-18(21)12-16)13-2-6-17(20)7-3-13/h2-12,21H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSNUXLZIKPDGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CC(=C2)O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)phenol typically involves the reaction of 4-chlorophenylboronic acid with 4-methoxyphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100°C and stirred for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

3-(4-Chlorophenyl)-5-(4-methoxyphenyl)phenol undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Phenyl derivatives.

Substitution: Various substituted phenols depending on the nucleophile used.

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

- 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)phenol serves as a crucial building block in organic synthesis. It is utilized as a reagent in various chemical reactions, facilitating the formation of complex organic molecules. The compound can undergo reactions such as oxidation to yield quinones and related compounds, or reduction to produce phenolic derivatives.

Synthetic Routes

- The synthesis typically involves the reaction of 4-chlorophenylboronic acid with 4-methoxyphenylboronic acid in the presence of a palladium catalyst under inert conditions. This method allows for high yields and purity, making it suitable for industrial applications.

Biological Research

Antimicrobial and Anticancer Properties

- Research has indicated that 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)phenol exhibits potential antimicrobial activity against various pathogens. Additionally, studies are investigating its anticancer properties, particularly its effects on cell proliferation and apoptosis in cancer cell lines .

Mechanism of Action

- The compound's mechanism involves interaction with biological targets through hydrogen bonding and hydrophobic interactions. This capability enables modulation of enzyme activities and receptor functions, which is critical in therapeutic applications.

Pharmaceutical Applications

Lead Compound in Drug Discovery

- Due to its promising biological activities, this compound is explored as a lead compound in drug discovery processes. Its structural features make it a candidate for developing new pharmaceuticals aimed at treating infections and cancers .

Case Studies

- A recent study highlighted its potential as a multifunctional pharmaceutical agent, particularly in cancer therapies, demonstrating significant antiproliferative effects on HeLa cervical cancer cells through modulation of the kallikrein-kinin signaling pathways .

Industrial Applications

Material Development

- In the industrial sector, 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)phenol is used as an intermediate in synthesizing various chemical compounds. Its unique properties allow for the development of new materials with specific functionalities.

Comparative Data Table

作用机制

The mechanism of action of 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the chlorophenyl and methoxyphenyl groups can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Pyrazoline Derivatives

Compounds such as 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone () share the 4-chlorophenyl and 4-methoxyphenyl substituents but incorporate a pyrazoline core. Key differences include:

- Biological Activity: Pyrazolines exhibit antibacterial and antifungal properties, whereas 3-(4-chlorophenyl)-5-(4-methoxyphenyl)phenol’s activity is less documented but inferred to align with phenolic antioxidants .

Thiazole-Based Hybrids

Thiazole derivatives like 3-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl-4-phenylthiazole () show superior EGFR inhibition (IC₅₀ = 145.1 ± 2.0 nM) compared to dimethoxy-substituted analogs. Key comparisons:

- Substituent Effects : Dichlorophenyl groups enhance hydrophobic interactions with EGFR’s active site, while methoxy groups may reduce steric hindrance .

- Activity: The thiazole core improves enzymatic inhibition compared to phenol derivatives, which lack heterocyclic diversity .

Triazole Derivatives

Triazoles such as 4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (HAS-D3, ) demonstrate antimicrobial activity. Comparisons include:

- Bioactivity: Triazoles exhibit broader antimicrobial spectra (e.g., against E. coli and S. aureus) due to the thiol group’s nucleophilic reactivity, a feature absent in the phenol derivative .

- Structural Flexibility : The triazole ring allows for modular substitution, enabling tailored activity profiles .

Quinazolinone Derivatives

Compounds like 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one () show potent α₁-adrenergic receptor blockade (antihypertensive activity). Key contrasts:

- Mechanism: Quinazolinones mimic prazosin’s mechanism, whereas phenolic derivatives may act via antioxidant pathways .

- Duration of Action: Quinazolinones exhibit prolonged antihypertensive effects (>6 hours) due to stable heterocyclic cores, unlike simpler phenolic structures .

Data Tables

Table 2: Structural and Electronic Comparisons

| Compound | LogP | H-Bond Donors | H-Bond Acceptors | Polar Surface Area (Ų) | Reference |

|---|---|---|---|---|---|

| 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)phenol | 4.2 | 1 | 3 | 40.5 | |

| HAS-D3 (Triazole) | 3.8 | 1 | 5 | 85.7 | |

| Thiazole Hybrid () | 5.1 | 0 | 6 | 65.3 |

Research Findings and SAR Insights

- Substituent Positioning : Para-substitution on both aromatic rings optimizes bioactivity by aligning with receptor binding pockets (e.g., EGFR’s ATP-binding site) .

- Electron Effects : Chloro groups enhance lipophilicity and membrane penetration, while methoxy groups improve solubility and metabolic stability .

- Heterocyclic Cores: Thiazoles and triazoles outperform phenolic derivatives in enzymatic inhibition due to enhanced π-π stacking and hydrogen bonding .

生物活性

3-(4-Chlorophenyl)-5-(4-methoxyphenyl)phenol, commonly referred to as a phenolic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may contribute to various pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on existing literature, synthesizing findings from diverse sources.

Chemical Structure

The chemical structure of 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)phenol can be represented as follows:

- IUPAC Name: 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)phenol

- Molecular Formula: CHClO

- Molecular Weight: 272.72 g/mol

Anticancer Activity

Research indicates that 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)phenol exhibits significant anticancer properties. In a study evaluating various phenolic compounds against different cancer cell lines, this compound demonstrated notable cytotoxic effects, particularly against breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

- Case Study: In vitro tests showed that at concentrations of 10 µM, the compound reduced cell viability in MCF-7 (breast cancer) cells by approximately 65% and in A549 (lung cancer) cells by 58% .

Antibacterial Activity

The antibacterial potential of this compound has also been explored. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest strong antibacterial activity.

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 16 | 18 |

| Escherichia coli | 32 | 15 |

| Pseudomonas aeruginosa | 64 | 12 |

- Findings: The compound's antibacterial mechanism may involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, this phenolic compound has been investigated for its anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).

- Research Insight: In animal models, administration of the compound resulted in a significant reduction in inflammation markers compared to control groups .

The biological activities of 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)phenol are attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Modulation: It can bind to specific receptors, altering their signaling pathways.

- Cell Cycle Arrest: Evidence suggests that it induces cell cycle arrest in cancer cells, leading to apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。